molecular formula C18H15Cl2N3O3S2 B2356920 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 306289-54-3

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No. B2356920
CAS RN: 306289-54-3
M. Wt: 456.36
InChI Key: CJHCMATVDYZWPU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C21H16Cl2N4O3S . It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazole rings are known to be present in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives can be synthesized through various methods. For example, one study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are structurally similar .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, two chlorophenyl groups, and a dimethylsulfamoyl group . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 475.3 g/mol . Other computed properties include a XLogP3-AA of 3.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, an exact mass of 474.0320169 g/mol, a monoisotopic mass of 474.0320169 g/mol, a topological polar surface area of 111 Ų, a heavy atom count of 31, and a complexity of 729 .

Scientific Research Applications

Anticancer Activity

  • A series of compounds related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide demonstrated significant anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancers. These compounds were more effective than the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antimicrobial Properties

  • Some derivatives of this compound were synthesized and found to have strong antimicrobial activity, particularly against gram-positive species like Bacillus subtilis and Staphylococcus pyogenes, as well as gram-negative species like Pseudomonas aeruginosa and Escherichia coli. These compounds were also effective against fungal species like Candida albicans and Aspergillus niger (Chawla, 2016).

Corrosion Inhibition

  • Certain thiazole derivatives, closely related to the chemical structure of interest, have shown effectiveness as corrosion inhibitors, particularly for oil-well tubular steel in hydrochloric acid solutions. These inhibitors act by adsorbing onto the steel surface, thereby reducing corrosion (Yadav et al., 2015).

Antifungal Agents

  • Some newly synthesized benzamide derivatives with a thiazole component have exhibited potential as antifungal agents. These compounds were characterized by their IR, 1H-NMR, and mass spectral data, indicating their suitability for antifungal applications (Narayana et al., 2004).

Antibacterial Activity

  • A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and screened for antibacterial activity. Some of these compounds showed higher potency than reference drugs against pathogenic strains, especially Gram-positive bacterial strains (Bikobo et al., 2017).

Green Synthesis

  • N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, similar in structure to the chemical of interest, were successfully synthesized through a green chemistry approach, using water as the reaction medium. This method not only conforms to green chemistry principles but also yields nearly quantitative results (Horishny & Matiychuk, 2020).

Future Directions

While specific future directions for this compound were not found, thiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Further studies could focus on exploring the biological activities of this specific compound and developing its potential therapeutic applications.

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities

Mode of Action

Thiazole derivatives have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In the context of anticancer activity, these compounds may interfere with cell proliferation or induce apoptosis, but the exact mechanisms remain to be elucidated.

Biochemical Pathways

Given the reported antimicrobial and anticancer activities of similar compounds , it can be inferred that the compound may disrupt essential biochemical pathways in microbial pathogens or cancer cells, leading to cell death or growth inhibition.

Result of Action

Based on the reported activities of similar compounds , it can be inferred that the compound may lead to the death of microbial pathogens or cancer cells, potentially through mechanisms such as disruption of essential biochemical pathways or induction of apoptosis.

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3S2/c1-23(2)28(25,26)13-6-3-11(4-7-13)17(24)22-18-21-16(10-27-18)12-5-8-14(19)15(20)9-12/h3-10H,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHCMATVDYZWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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